2-(2,3-Dihydrobenzofuran-3-yl)ethan-1-amine
Übersicht
Beschreibung
2-(2,3-Dihydrobenzofuran-3-yl)ethan-1-amine is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydrobenzofuran-3-yl)ethan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of phenols and alcohols as starting materials, which undergo cyclization to form the benzofuran ring . The reaction conditions often include the use of solvents such as dichloromethane, acetonitrile, and catalysts like palladium on carbon (Pd/C) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents and catalysts is crucial to ensure the scalability and cost-effectiveness of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,3-Dihydrobenzofuran-3-yl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) and acetic acid (AcOH) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-3-one, while reduction can produce benzofuran-3-ylmethanol .
Wissenschaftliche Forschungsanwendungen
2-(2,3-Dihydrobenzofuran-3-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand for certain receptors.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2,3-Dihydrobenzofuran-3-yl)ethan-1-amine involves its interaction with specific molecular targets. For instance, it acts as an agonist for G protein-coupled receptor 40 (GPR40), which plays a role in glucose-dependent insulinotropic activity. This interaction can enhance insulin secretion in response to glucose, making it a potential therapeutic agent for diabetes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,3-Dihydro-1-benzofuran-3-yl)acetic acid
- 2-(2,3-Dihydro-1-benzofuran-3-yl)methanol
- 2-(2,3-Dihydro-1-benzofuran-3-yl)propanoic acid
Uniqueness
2-(2,3-Dihydrobenzofuran-3-yl)ethan-1-amine is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its ability to act as a GPR40 agonist sets it apart from other similar compounds, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C10H13NO |
---|---|
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
2-(2,3-dihydro-1-benzofuran-3-yl)ethanamine |
InChI |
InChI=1S/C10H13NO/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,8H,5-7,11H2 |
InChI-Schlüssel |
BZCOTUSDEIPNHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=CC=CC=C2O1)CCN |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.